molecular formula C24H27N5O4 B14969118 ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B14969118
M. Wt: 449.5 g/mol
InChI Key: TUHISWLBJSTPCQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a quinazoline derivative, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling and subsequent esterification.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Quinazoline Intermediate: The quinazoline derivative can be synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling Reaction: The pyrazole and quinazoline intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the coupled product with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole, which share the pyrazole ring but differ in other structural elements.

    Quinazoline Derivatives: Compounds like 4-oxo-5,6,7,8-tetrahydroquinazoline, which share the quinazoline core but have different substituents.

    Benzoate Esters: Compounds like ethyl benzoate, which share the ester functional group but lack the complex heterocyclic structure.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H27N5O4/c1-4-33-23(32)17-9-11-18(12-10-17)25-21(30)14-28-22(31)19-7-5-6-8-20(19)26-24(28)29-16(3)13-15(2)27-29/h9-13H,4-8,14H2,1-3H3,(H,25,30)

InChI Key

TUHISWLBJSTPCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C

Origin of Product

United States

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